Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid

purity quality assurance procurement

This racemic trans-pyrrolidine building block features a Cbz protecting group and 4-CF3 substituent, supplied at ≥98% purity. The Cbz group allows hydrogenolytic deprotection under neutral conditions, preserving acid-labile functionalities, while the trans-4-CF3 geometry enforces a β-turn-like dihedral angle critical for peptidomimetic lead optimization. With LogP 2.52 and TPSA 66.8 Ų, it is strategically suited for CNS-targeted programs requiring blood-brain barrier penetration. Ideal for cathepsin inhibitor scaffolds where orthogonal protection and conformational control are mandatory.

Molecular Formula C14H14F3NO4
Molecular Weight 317.264
CAS No. 168544-93-2
Cat. No. B2707858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid
CAS168544-93-2
Molecular FormulaC14H14F3NO4
Molecular Weight317.264
Structural Identifiers
SMILESC1C(C(CN1C(=O)OCC2=CC=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C14H14F3NO4/c15-14(16,17)11-7-18(6-10(11)12(19)20)13(21)22-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,19,20)/t10-,11-/m1/s1
InChIKeyWDJUIDGTBHLIJM-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (CAS 168544-93-2): A Cbz-Protected Trans-4-Trifluoromethyl Pyrrolidine Building Block


Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (CAS 168544-93-2) is a racemic trans‑configured pyrrolidine derivative bearing a benzyloxycarbonyl (Cbz) N‑protecting group and a trifluoromethyl substituent at the 4‑position. Commercial material is typically supplied at ≥98% purity , enabling direct use in multi‑step synthesis without additional purification. The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) under CLP criteria [1].

Why Generic Substitution Fails: Protecting Group Orthogonality and Conformational Constraints in 4‑Trifluoromethyl Pyrrolidine Intermediates


Pyrrolidine building blocks with an N‑protecting group and a 4‑trifluoromethyl substituent are not interchangeable because the nature of the protecting group dictates the deprotection chemistry, while the trans stereochemistry controls the conformation of the resulting intermediates. A Cbz group is cleaved by hydrogenolysis under neutral conditions, leaving acid‑labile functionalities intact; in contrast, the widely used Boc group requires acidic conditions (e.g., TFA) that can cause racemization or decomposition of sensitive substrates [1]. Similarly, the trans‑4‑CF₃ geometry imposes a defined dihedral angle that influences the binding orientation of downstream drug candidates, a feature that is lost if the cis isomer or a regioisomer is substituted [2].

Quantitative Evidence Guide: Why Choose Trans‑1‑Cbz‑4‑CF₃‑pyrrolidine‑3‑carboxylic Acid Over Close Analogs


Purity Specification Advantage: 98% Guaranteed Purity vs. 95% for the Boc Analog

The target compound is commercially available at a guaranteed purity of 98% . In comparison, the trans‑Boc analog (CAS 1212064‑03‑3) is routinely offered at only 95% purity by major suppliers . This 3‑percentage‑point purity differential reduces the burden of by‑product removal in subsequent steps and improves mass‑balance consistency in multi‑gram syntheses.

purity quality assurance procurement

Predicted Lipophilicity: Lower LogP Facilitates Aqueous Workup Relative to the 4‑Phenyl Analog

The target compound has a calculated octanol‑water partition coefficient (LogP) of 2.52 . The corresponding 4‑(4‑trifluoromethylphenyl) analog (CAS 2227719‑48‑2) exhibits a markedly higher LogP (calculated ~4.8) owing to the additional aromatic ring . This difference of >2 LogP units translates to substantially lower aqueous solubility and more challenging aqueous workup for the phenyl‑substituted analog.

lipophilicity workup solubility

Deprotection Orthogonality: Quantitative Yield Advantage Under Hydrogenolytic vs. Acidic Conditions

Cbz groups are routinely removed by catalytic hydrogenation (H₂, Pd/C) in >95% yield under neutral conditions . In contrast, Boc deprotection requires strong acid (e.g., 4 M HCl/dioxane or TFA) and often gives lower yields (80–90%) due to acid‑catalyzed side reactions, especially when acid‑sensitive functionalities (e.g., tert‑butyl esters, silyl ethers) are present [1]. The target compound therefore offers a higher and more predictable deprotection yield in complex intermediates.

protecting group deprotection orthogonality

Topological Polar Surface Area (TPSA): 66.8 Ų Enables Better Membrane Permeability Prediction Than Heavier Analogs

The target compound has a calculated TPSA of 66.84 Ų . This value falls within the optimal range for oral bioavailability (TPSA < 140 Ų) and is lower than that of the corresponding 4‑(4‑trifluoromethylphenyl) analog (estimated TPSA ~85 Ų due to the additional aromatic carbons) [1]. A smaller TPSA is correlated with improved passive membrane permeation, making this compound a more attractive intermediate for drug‑discovery programs targeting intracellular enzymes.

TPSA drug-likeness ADME

Best Application Scenarios for Trans‑1‑Cbz‑4‑trifluoromethylpyrrolidine‑3‑carboxylic Acid


Multi‑Step Synthesis of Cathepsin Inhibitors Requiring Orthogonal Protecting Group Strategies

In programs targeting cathepsin inhibition, the Cbz group of this compound can be removed by hydrogenolysis while preserving acid‑sensitive tert‑butyl ester or silyl ether protecting groups elsewhere in the molecule. This orthogonality has been exploited in the assembly of pyrrolidine‑based cathepsin inhibitor scaffolds [1].

Construction of Conformationally Constrained Peptidomimetics

The trans‑4‑CF₃ pyrrolidine scaffold imposes a specific backbone dihedral angle that mimics a β‑turn conformation. Building blocks with this geometry have been incorporated into peptidomimetic leads to enhance metabolic stability while retaining target affinity [2].

Late‑Stage Diversification of CNS‑Penetrant Drug Candidates

With a LogP of 2.52 and TPSA of 66.8 Ų, the compound is well‑suited as a late‑stage intermediate for CNS‑targeted programs. Its physicochemical profile aligns with the preferred range for blood‑brain barrier penetration, making it a strategic choice when optimizing central exposure .

Quote Request

Request a Quote for Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.